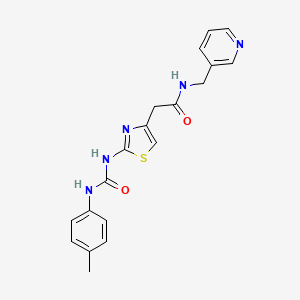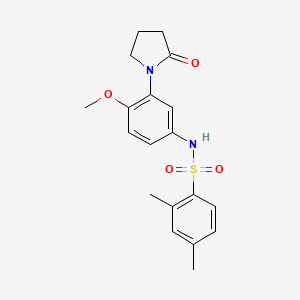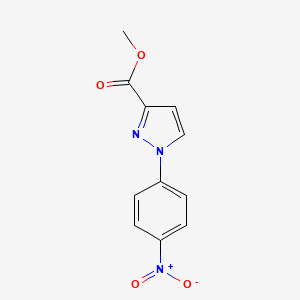
N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. It may also involve a discussion of the efficiency and environmental impact of the synthesis process .Molecular Structure Analysis
This involves a detailed study of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy. The analysis would discuss the compound’s bonds, functional groups, and overall shape .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions. The mechanisms of the reactions may also be discussed .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications The synthesis and characterization of compounds related to N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide, such as zinc phthalocyanine derivatives, have shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of Type II photosensitizers used in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties Research has also focused on the antimicrobial and antiproliferative properties of 1,3,4-thiadiazole derivatives. Compounds designed from this core structure have demonstrated significant biological activities, including DNA protective ability against oxidative damage and antimicrobial activity against specific bacterial strains. These findings highlight the potential for these compounds to be utilized in developing new therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Antibacterial and Antifungal Screening The synthesis of derivatives incorporating the 1,3,4-thiadiazole ring, such as N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, has been reported to show promising results in in vitro antibacterial and antifungal screening. These studies underline the potential of these derivatives in treating microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Molecular Structure and Interaction Studies The study of molecular structure and interactions is another area of research interest. Investigations into the molecular structure of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, through single crystal X-ray diffraction and DFT calculations, have provided insights into the influence of intermolecular interactions on molecular geometry. These studies are essential for understanding the physicochemical properties of these compounds and their potential pharmaceutical applications (Karabulut et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-13-7-5-12(6-8-13)17(23)20-19-22-21-18(27-19)15-10-9-14(24-2)11-16(15)25-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBCTPIOQSGAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)
![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)
![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)
![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)

![tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2869476.png)
![N,N-diethyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2869477.png)

![2-cyano-N-(2,5-dichlorophenyl)-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869480.png)

